molecular formula C21H16O4 B1346865 3-Acetoxy-4'-phenoxybenzophenone CAS No. 890099-75-9

3-Acetoxy-4'-phenoxybenzophenone

Cat. No.: B1346865
CAS No.: 890099-75-9
M. Wt: 332.3 g/mol
InChI Key: JRFIMCWSSHFGIL-UHFFFAOYSA-N
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Description

3-Acetoxy-4’-phenoxybenzophenone is a chemical compound that belongs to the class of benzophenones. It is commonly used in various fields such as medical research, environmental research, and industrial research. The compound has the molecular formula C21H16O4 and a molecular weight of 332.36 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetoxy-4’-phenoxybenzophenone can be achieved through several methods. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production methods for benzophenone derivatives, including 3-Acetoxy-4’-phenoxybenzophenone, often involve Friedel–Crafts acylation, which is regarded as one of the most important methods . This method involves the reaction of an aromatic compound with an acyl chloride in the presence of a Lewis acid catalyst.

Chemical Reactions Analysis

Types of Reactions

3-Acetoxy-4’-phenoxybenzophenone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into hydroxy derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroxy derivatives

    Substitution: Various substituted benzophenones

Scientific Research Applications

3-Acetoxy-4’-phenoxybenzophenone has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of polymers, coatings, and other industrial materials

Mechanism of Action

The mechanism of action of 3-Acetoxy-4’-phenoxybenzophenone involves its interaction with molecular targets and pathways within cells. The compound can act as an inhibitor of specific enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit the activity of certain kinases or disrupt the function of membrane proteins, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Acetoxy-3’-phenoxybenzophenone: Another benzophenone derivative with similar structural features.

    4-Hydroxybenzophenone: A related compound with a hydroxy group instead of an acetoxy group.

    4-Methoxybenzophenone: A benzophenone derivative with a methoxy group.

Uniqueness

3-Acetoxy-4’-phenoxybenzophenone is unique due to its specific acetoxy and phenoxy substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for various research and industrial applications .

Properties

IUPAC Name

[3-(4-phenoxybenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O4/c1-15(22)24-20-9-5-6-17(14-20)21(23)16-10-12-19(13-11-16)25-18-7-3-2-4-8-18/h2-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRFIMCWSSHFGIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641641
Record name 3-(4-Phenoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890099-75-9
Record name 3-(4-Phenoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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